molecular formula C16H13Br3N2O4 B15023525 2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]acetohydrazide

2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B15023525
M. Wt: 537.0 g/mol
InChI Key: MXMJZOKGZOMTQE-IFRROFPPSA-N
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Description

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple bromine atoms, methoxy groups, and hydrazide functionalities, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-bromo-4-methoxyphenol with acetohydrazide under controlled conditions to form an intermediate hydrazone. This intermediate is then reacted with 3,5-dibromo-4-hydroxybenzaldehyde to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce corresponding alcohols or amines .

Scientific Research Applications

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C16H13Br3N2O4

Molecular Weight

537.0 g/mol

IUPAC Name

2-(2-bromo-4-methoxyphenoxy)-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H13Br3N2O4/c1-24-10-2-3-14(11(17)6-10)25-8-15(22)21-20-7-9-4-12(18)16(23)13(19)5-9/h2-7,23H,8H2,1H3,(H,21,22)/b20-7+

InChI Key

MXMJZOKGZOMTQE-IFRROFPPSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C(=C2)Br)O)Br)Br

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=C(C(=C2)Br)O)Br)Br

Origin of Product

United States

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